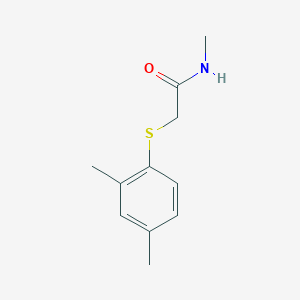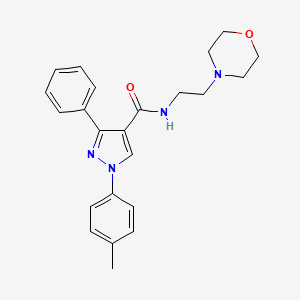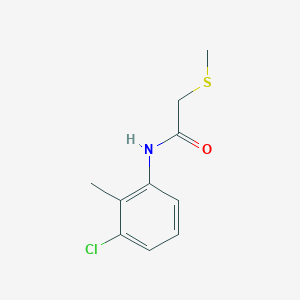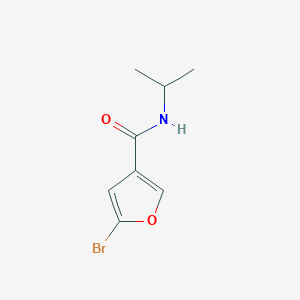
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide, also known as DMPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPSA is a thiol-containing compound that is structurally similar to other thiol-containing compounds such as glutathione and cysteine.
科学研究应用
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been extensively studied for its potential applications in various fields of research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has also been studied for its potential to enhance the effectiveness of chemotherapy drugs in cancer treatment. In addition, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to have potential applications in the field of nanotechnology, where it can be used as a stabilizing agent for nanoparticles.
作用机制
The mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide is not fully understood. However, it is believed that 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide exerts its effects through its thiol group, which can scavenge free radicals and reduce oxidative stress. 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has also been shown to modulate the activity of certain enzymes and proteins, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. In addition, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
实验室实验的优点和局限性
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be used at relatively high concentrations without causing adverse effects. However, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide may have different effects depending on the cell type or tissue being studied.
未来方向
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has several potential future directions for research. One area of research could focus on understanding the mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide and identifying its molecular targets. Another area of research could focus on exploring the potential applications of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide in cancer treatment and nanotechnology. Finally, future research could focus on developing more potent and selective analogs of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide that could be used for specific applications.
Conclusion:
In conclusion, 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide is a promising compound that has potential applications in various fields of research. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable compound for studying the mechanisms of oxidative stress and inflammation in various diseases. 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide's potential applications in cancer treatment and nanotechnology also make it an exciting area of research. Further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide and to identify its molecular targets.
合成方法
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylthiophenol with N-methylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be enhanced by using different purification techniques.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-10(9(2)6-8)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBQRUWQOKUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
